molecular formula C5H4N4O B13964895 [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine CAS No. 211996-43-9

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine

Cat. No.: B13964895
CAS No.: 211996-43-9
M. Wt: 136.11 g/mol
InChI Key: WIKCUXDECMOYOY-UHFFFAOYSA-N
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Description

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both oxadiazole and triazepine rings. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine typically involves the cyclization of an isoxazole ring on an appropriately substituted precursor . One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced triazepine rings .

Scientific Research Applications

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine apart is its combined oxadiazole and triazepine rings, which confer unique biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .

Properties

CAS No.

211996-43-9

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

[1,2,4]oxadiazolo[5,4-c][1,2,4]triazepine

InChI

InChI=1S/C5H4N4O/c1-2-6-8-5-9(3-1)4-7-10-5/h1-4H

InChI Key

WIKCUXDECMOYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NOC2=NN=C1

Origin of Product

United States

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